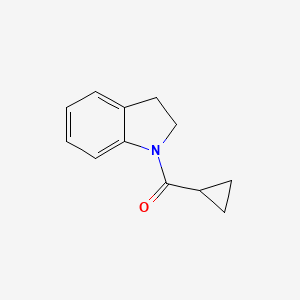
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H3ClF2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile can be achieved through several methods. One common method involves the reaction of chlorinated pyridine derivatives with difluoromethylating agents. For instance, the reaction of 2-chloro-3-nitropyridine with difluoromethylating agents under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as chlorination, nitration, and subsequent difluoromethylation of pyridine derivatives .
化学反応の分析
Types of Reactions
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
類似化合物との比較
Similar Compounds
- 2-chloro-3-(difluoromethyl)pyridine
- 2-bromo-6-(difluoromethyl)pyridine
- 3,6-dichloro-4-(trifluoromethyl)pyridazine
- 5-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse chemical transformations .
特性
CAS番号 |
1662687-58-2 |
|---|---|
分子式 |
C7H3ClF2N2 |
分子量 |
188.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



